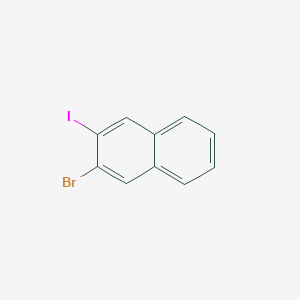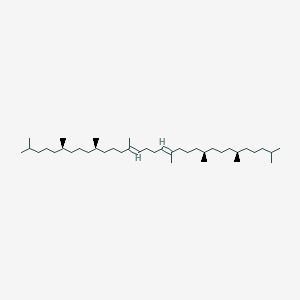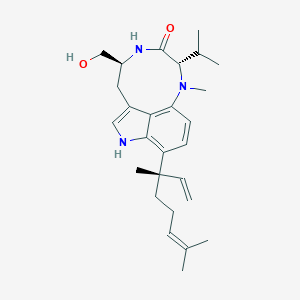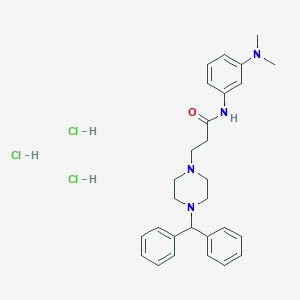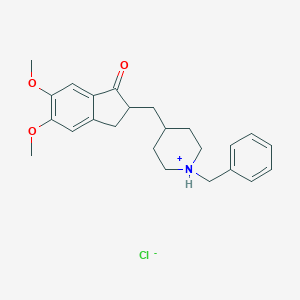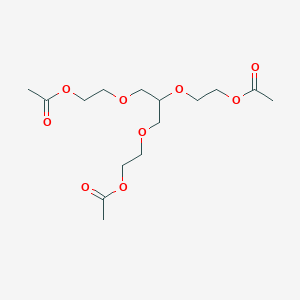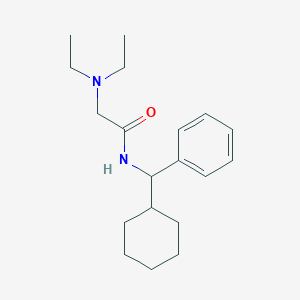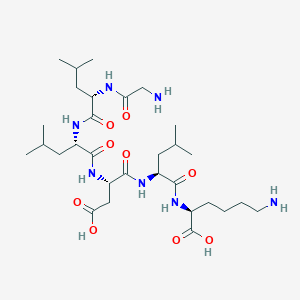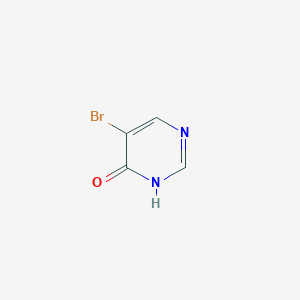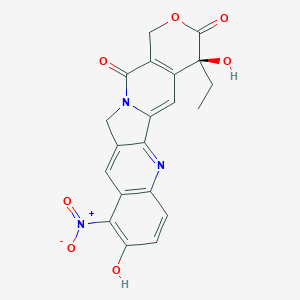
10-Hydroxy-9-nitrocamptothecin
Descripción general
Descripción
10-Hydroxy-9-nitrocamptothecin is an organic compound with the empirical formula C20H15N3O7 . It is a unique compound that has been used in research and development .
Molecular Structure Analysis
The molecular structure of 10-Hydroxy-9-nitrocamptothecin is characterized by a planar pentacyclic ring system . The molecular weight of the compound is 409.35 .Aplicaciones Científicas De Investigación
Inhibition of Solute Carrier Transporters : Camptothecin and its derivatives, including 10-Hydroxy-9-nitrocamptothecin, selectively inhibit substrate uptakes mediated by essential human solute carrier transporters (SLCs). This inhibition provides potential targets for therapeutic optimization and reducing toxicity in cancer treatment (Zheng et al., 2016).
Effectiveness in Various Cancers : 9-nitrocamptothecin liposome aerosol has shown effectiveness in reducing tumor growth in breast, colon, and lung cancer xenografts in nude mice at doses much smaller than traditionally used (Knight et al., 1999).
Combination Therapy : When combined with capecitabine, 9-nitrocamptothecin shows potential in treating metastatic solid tumors, beneficial for patients with refractory tumors (Michaelson et al., 2003).
Clinical Trials : 9-nitrocamptothecin is currently in Phase II and III clinical trials for various cancers, demonstrating its potential as an effective anti-tumor agent by inhibiting DNA topoisomerase (Qi & Chun-yan, 2005).
Anticancer Drug Development : Camptothecin and its analogs, including 10-Hydroxy-9-nitrocamptothecin, are promising anticancer drugs. Genetic manipulations potentially lead to high-yield Taxus species for taxol supply, relevant for producing these compounds (Wall & Wani, 1998).
Treatment of Refractory Ovarian Cancer : Oral 9-nitrocamptothecin has been found effective in treating refractory epithelial ovarian, tubal, or peritoneal cancer, showing a median survival of 8 months and being tolerable for up to 47 weeks (Verschraegen et al., 1999).
Pancreatic Cancer Treatment : 9-Nitrocamptothecin has shown potential in treating pancreas cancer by inhibiting DNA topoisomerase I, with promising results in preclinical and clinical trials (Yang, 2008).
Identification of Metabolites : In rats, 9-nitro-20(S)-camptothecin is converted into biliary metabolites, which may serve as potential biomarkers for its anticancer activity (Li et al., 2003).
Maximum Tolerated Dose and Toxicity : The maximum tolerated oral dose of 9-nitrocamptothecin is 1.5 mg/m2/day for five consecutive days weekly. Significant antitumor activity has been observed, but there is potential for hematologic, gastrointestinal, and urinary bladder toxicity (Verschraegen et al., 1998).
Improving Lactone Stability : Liposomal encapsulation of 9-Nitrocamptothecin significantly improves lactone stability in the liver, potentially benefiting clinical applications (Chen et al., 2008).
Effect of Food on Drug Disposition : Clinical and pharmacokinetic studies have evaluated the effect of food on the disposition of 9-nitrocamptothecin and its 9-aminocamptothecin metabolite in patients with solid tumors (Zamboni et al., 2006).
Synergism with Cyclin-Dependent Kinase Inhibitors : Cyclin-dependent kinase inhibitors enhance the cytotoxic activity of camptothecin derivatives in small cell lung cancer, potentially improving response rates (Hamilton et al., 2014).
Self-Microemulsifying Drug Delivery System : The self-microemulsifying drug delivery system (SMEDDS) improves the anticancer effect of oral 9-nitrocamptothecin on human cancer xenografts in nude mice (Lu et al., 2008).
Antitumor Activity and Cell Cycle Regulation : 10-Methoxy-9-nitrocamptothecin has high antitumor activity in vitro and in vivo, with potential cell cycle regulation contributing to its anticancer properties (Luo et al., 2006).
MONCPT-Induced Cell Cycle Arrest : MONCPT-induced cell cycle G2/M arrest in A549 cells involves the P53 and p38 MAPK pathways, which may contribute to its anti-tumor activity in human non-small cell lung cancer (Zhang et al., 2010).
Antiangiogenesis Properties : MONCPT exhibits potential antiangiogenesis properties, which may contribute to its antitumor activity (Yang et al., 2006).
Safety And Hazards
Direcciones Futuras
The future directions for 10-Hydroxy-9-nitrocamptothecin and other camptothecin derivatives involve further optimization of therapeutic effectiveness through drug delivery strategies that prolong tumor exposure to these S phase-specific agents. This includes improving oral bioavailability through structure modification and innovative formulation approaches, alternative parenteral dosage forms, and administration schedules .
Propiedades
IUPAC Name |
(19S)-19-ethyl-7,19-dihydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O7/c1-2-20(27)12-6-14-16-9(7-22(14)18(25)11(12)8-30-19(20)26)5-10-13(21-16)3-4-15(24)17(10)23(28)29/h3-6,24,27H,2,7-8H2,1H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZABKRGTMUGCV-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908881 | |
| Record name | 4-Ethyl-4,9-dihydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Hydroxy-9-nitrocamptothecin | |
CAS RN |
104267-73-4 | |
| Record name | 9-Hydroxy-10-nitrocamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104267734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethyl-4,9-dihydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



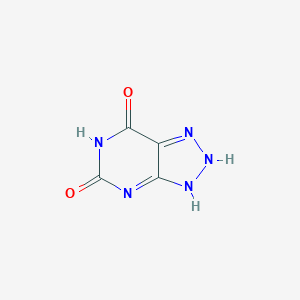
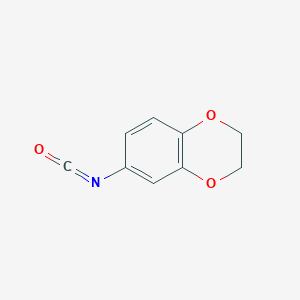
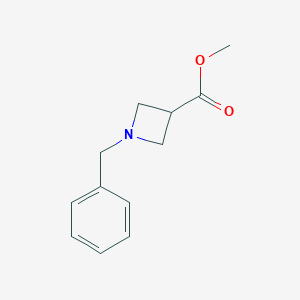
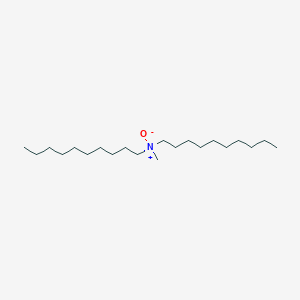
![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)
